molecular formula C17H14BrN3O2 B2831987 N-(2-methylphenyl)-2-(5-methyl-2-thienyl)nicotinamide CAS No. 1003182-72-6

N-(2-methylphenyl)-2-(5-methyl-2-thienyl)nicotinamide

Cat. No. B2831987
CAS RN: 1003182-72-6
M. Wt: 372.222
InChI Key: OFXAMUSROSWDAM-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-2-(5-methyl-2-thienyl)nicotinamide, also known as MTND, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. MTND is a nicotinamide derivative that has been shown to have various biochemical and physiological effects, making it an interesting subject for scientific research.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-2-(5-methyl-2-thienyl)nicotinamide is not fully understood, but it is believed to act on various signaling pathways in cells. This compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and phosphodiesterase-4, which are involved in inflammation and cancer growth. This compound has also been shown to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects that make it an interesting subject for scientific research. This compound has been shown to have antioxidant effects, which can protect cells from damage caused by oxidative stress. This compound has also been shown to have anti-inflammatory effects, which can reduce inflammation and swelling in tissues. Additionally, this compound has been shown to have analgesic effects, which can reduce pain.

Advantages and Limitations for Lab Experiments

N-(2-methylphenyl)-2-(5-methyl-2-thienyl)nicotinamide has several advantages as a compound for laboratory experiments. It is relatively easy to synthesize, and its purity can be optimized for specific experiments. This compound has also been shown to have low toxicity, making it a safe option for in vitro and in vivo experiments. However, this compound has some limitations, including its limited solubility in water and its potential to degrade over time.

Future Directions

There are several future directions for research on N-(2-methylphenyl)-2-(5-methyl-2-thienyl)nicotinamide. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurological disorders. Another direction is to investigate the mechanism of action of this compound in more detail, which could lead to the development of more targeted therapies. Additionally, research could be done to optimize the synthesis of this compound and improve its solubility and stability. Overall, this compound is a promising compound for scientific research and has the potential to lead to new treatments for a variety of diseases.

Synthesis Methods

The synthesis of N-(2-methylphenyl)-2-(5-methyl-2-thienyl)nicotinamide involves a multi-step process that starts with the reaction of 2-chloronicotinic acid with 2-methylphenylboronic acid in the presence of a palladium catalyst. The resulting product is then reacted with 5-methyl-2-thiophenecarboxaldehyde and ammonium acetate to yield this compound. The synthesis of this compound has been optimized to increase yield and purity, making it a viable option for laboratory experiments.

Scientific Research Applications

N-(2-methylphenyl)-2-(5-methyl-2-thienyl)nicotinamide has shown potential therapeutic applications in various fields of research, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Inflammation is a key factor in many diseases, and this compound has been shown to have anti-inflammatory effects, making it a potential treatment for conditions such as arthritis and inflammatory bowel disease. In neurological research, this compound has been shown to have neuroprotective effects and improve cognitive function, making it a potential treatment for neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

N-(2-bromophenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2/c1-11-19-14-8-4-2-6-12(14)17(20-11)23-10-16(22)21-15-9-5-3-7-13(15)18/h2-9H,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXAMUSROSWDAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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